![molecular formula C21H15BrClN3O B11686986 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine](/img/structure/B11686986.png)
6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine
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Overview
Description
6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is a useful research compound. Its molecular formula is C21H15BrClN3O and its molecular weight is 440.7 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
6-Bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in cancer treatment and as enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C21H15BrClN3O, with a molecular weight of approximately 440.72 g/mol. The structure features a quinazoline core substituted with bromine, chlorine, and methoxy groups, which are critical for its biological activity.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C21H15BrClN3O |
Molecular Weight | 440.72 g/mol |
IUPAC Name | This compound |
Solubility | Variable depending on formulation |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For instance, studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various quinazoline derivatives reported that compounds similar to this compound displayed IC50 values indicating potent activity against cancer cells while showing reduced toxicity towards normal cells. The structure-activity relationship (SAR) analysis highlighted that the presence of halogen substituents significantly influenced the anticancer efficacy .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. The presence of bromine and chlorine in its structure enhances binding affinity to specific molecular targets, such as protein kinases involved in cancer progression. This interaction can lead to the modulation of critical pathways that promote apoptosis in cancer cells.
The proposed mechanism involves:
- Binding to Enzymatic Sites : The compound interacts with active sites of enzymes, inhibiting their function.
- Signal Transduction Interference : By disrupting signaling pathways, it can induce cell cycle arrest and apoptosis.
- Metabolic Stability : Modifications aimed at improving solubility and metabolic stability have shown promise in enhancing bioavailability and therapeutic efficacy .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, this compound has been noted for anti-inflammatory and antimicrobial activities. These effects are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and microbial growth through similar mechanisms employed against cancer cells.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of key kinases involved in cancer progression.
Case Studies
- A study demonstrated that similar quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance their potency .
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of quinazoline derivatives, including this compound.
Antibacterial and Antifungal Activity
- In vitro studies have shown that quinazoline compounds can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
Research Findings
- A comparative study indicated that certain derivatives exhibited a higher degree of inhibition against tested microbial strains, with specific structural modifications leading to enhanced activity .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been a focal point of research.
Mechanism
- These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of disease .
Studies Supporting Efficacy
- Experimental models have shown that certain quinazoline derivatives significantly reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
Key Modifications
- Variations in substituents on the phenyl rings and bromine positioning have been correlated with changes in biological activity, emphasizing the importance of chemical structure in drug design .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Properties
Molecular Formula |
C21H15BrClN3O |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine |
InChI |
InChI=1S/C21H15BrClN3O/c1-27-15-6-4-5-14(12-15)24-21-25-19-10-9-13(22)11-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26) |
InChI Key |
LWVGGBLNSUOIDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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